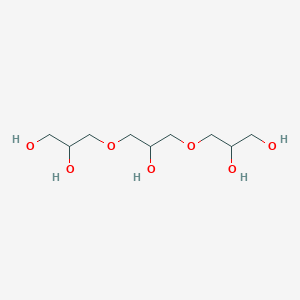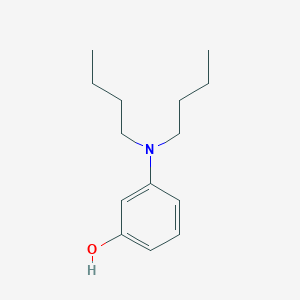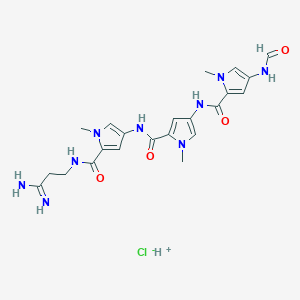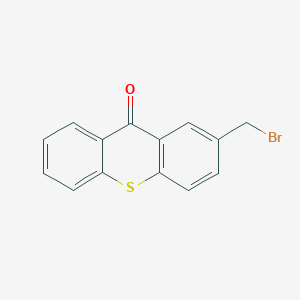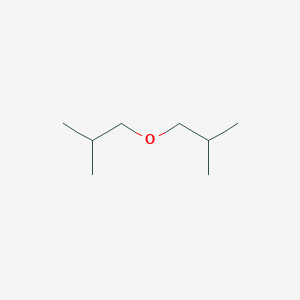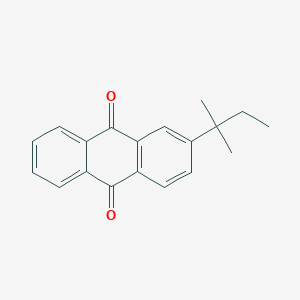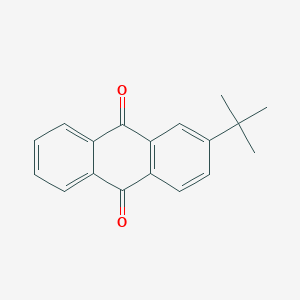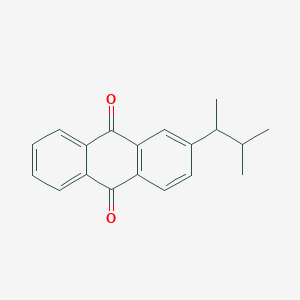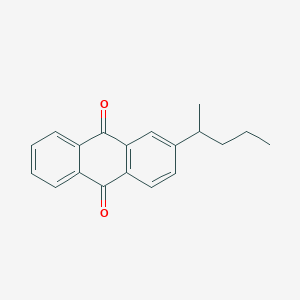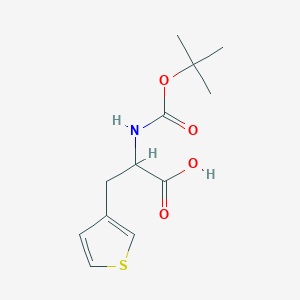
Peptide I (aplysia)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptide I (aplysia) is a neuropeptide that has been extensively studied due to its role in modulating the synaptic transmission and plasticity in the nervous system. It was first identified in the sea hare Aplysia californica, a marine gastropod mollusk, and has since been found in other mollusk species as well. Peptide I (aplysia) is a small peptide consisting of only 11 amino acids and has been shown to have a variety of physiological and biochemical effects.
Wirkmechanismus
Peptide I (Peptide I (aplysia)) acts on presynaptic terminals to modulate the release of neurotransmitters. It binds to a specific receptor on the presynaptic membrane, which leads to the activation of a signaling pathway that ultimately results in the modulation of neurotransmitter release.
Biochemische Und Physiologische Effekte
Peptide I (Peptide I (aplysia)) has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and acetylcholine, as well as the release of neuropeptides such as substance P and enkephalin. Peptide I (Peptide I (aplysia)) has also been shown to modulate the activity of ion channels such as calcium channels and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
Peptide I (Peptide I (aplysia)) has several advantages for lab experiments. It is a small peptide that can be easily synthesized and purified. It has also been extensively studied, and there is a wealth of information available on its mechanism of action and physiological effects. However, there are also some limitations to using peptide I (Peptide I (aplysia)) in lab experiments. It is a neuropeptide that is found in mollusks, which may limit its relevance to other species. Additionally, its effects may be difficult to study in vivo due to its rapid degradation and clearance.
Zukünftige Richtungen
There are several future directions for research on peptide I (Peptide I (aplysia)). One area of interest is the role of peptide I (Peptide I (aplysia)) in learning and memory. It has been shown to play a role in LTP and LTD, but the exact mechanisms underlying these processes are not fully understood. Another area of interest is the development of peptide I (Peptide I (aplysia)) analogs that may have improved pharmacological properties. Finally, there is also potential for the use of peptide I (Peptide I (aplysia)) in the development of new therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
Peptide I (Peptide I (aplysia)) can be synthesized using solid-phase peptide synthesis, which is a widely used method for peptide synthesis. This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide can then be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Peptide I (Peptide I (aplysia)) has been extensively studied in the field of neuroscience due to its role in modulating synaptic transmission and plasticity. It has been shown to play a role in long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission, which are mechanisms underlying learning and memory. Peptide I (Peptide I (aplysia)) has also been shown to modulate the release of neurotransmitters such as glutamate and acetylcholine.
Eigenschaften
CAS-Nummer |
109050-14-8 |
|---|---|
Produktname |
Peptide I (aplysia) |
Molekularformel |
C125H190N28O52 |
Molekulargewicht |
2917 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(4S)-5-[[(2S)-1-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C125H190N28O52/c1-53(2)39-71(139-101(178)59(13)133-108(185)75(45-83(129)158)144-118(195)96(131)60(14)155)109(186)137-70(106(183)149-82(52-154)124(201)205-123(200)81(50-92(174)175)148-104(181)67(29-23-24-38-126)136-110(187)73(42-63-25-19-17-20-26-63)140-114(191)78(48-90(170)171)146-121(198)99(61(15)156)152-115(192)72(40-54(3)4)143-117(194)95(130)56(7)8)32-36-93(176)203-122(199)80(41-55(5)6)147-105(182)69(138-112(189)76(46-88(166)167)134-84(159)51-132-119(196)97(57(9)10)150-103(180)66(128)44-87(164)165)33-37-94(177)204-125(202)100(62(16)157)153-116(193)79(49-91(172)173)142-113(190)77(47-89(168)169)141-111(188)74(43-64-27-21-18-22-28-64)145-120(197)98(58(11)12)151-107(184)68(31-35-86(162)163)135-102(179)65(127)30-34-85(160)161/h17-22,25-28,53-62,65-82,95-100,154-157H,23-24,29-52,126-128,130-131H2,1-16H3,(H2,129,158)(H,132,196)(H,133,185)(H,134,159)(H,135,179)(H,136,187)(H,137,186)(H,138,189)(H,139,178)(H,140,191)(H,141,188)(H,142,190)(H,143,194)(H,144,195)(H,145,197)(H,146,198)(H,147,182)(H,148,181)(H,149,183)(H,150,180)(H,151,184)(H,152,192)(H,153,193)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)/t59-,60+,61+,62+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,95-,96-,97-,98-,99-,100-/m0/s1 |
InChI-Schlüssel |
IDTVEBPFSIYFKB-XLENUICUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Andere CAS-Nummern |
109050-14-8 |
Synonyme |
peptide I (Aplysia) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



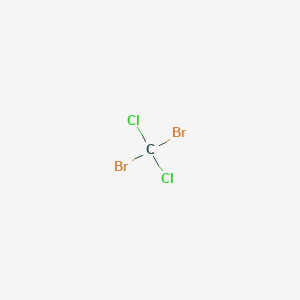
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
